1-(3-Iodopyridin-2-yl)piperazine
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Overview
Description
1-(3-Iodopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12IN3 and a molecular weight of 289.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodopyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodopyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(3-Iodopyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Iodopyridin-2-yl)piperazine include other piperazine derivatives such as:
- 1-(2-Chloropyridin-3-yl)piperazine
- 1-(4-Fluoropyridin-2-yl)piperazine
- 1-(3-Bromopyridin-2-yl)piperazine
Uniqueness
This compound is unique due to the presence of the iodine atom in the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-(3-iodopyridin-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFQTAXPFSLAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467651 |
Source
|
Record name | 1-(3-iodopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-98-7 |
Source
|
Record name | 1-(3-iodopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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